molecular formula C16H28N2O8 B14866245 Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester

Glycine, N-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl]-N-(carboxymethyl)-, ethyl ester

Cat. No.: B14866245
M. Wt: 376.40 g/mol
InChI Key: REINYWRAXSPVIS-UHFFFAOYSA-N
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Description

Ethylenediamine tetraacetic acid triethyl ester is a derivative of ethylenediamine tetraacetic acid, a well-known chelating agent. This compound is characterized by the presence of ester groups, which modify its chemical properties and potential applications. Ethylenediamine tetraacetic acid triethyl ester is primarily used in scientific research and industrial applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediamine tetraacetic acid triethyl ester typically involves the esterification of ethylenediamine tetraacetic acid with ethanol. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of ethylenediamine tetraacetic acid triethyl ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine tetraacetic acid triethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethylenediamine tetraacetic acid triethyl ester is utilized in various scientific research applications, including:

Mechanism of Action

The primary mechanism of action of ethylenediamine tetraacetic acid triethyl ester involves its ability to chelate metal ions. The ester groups facilitate the formation of stable complexes with metal ions, which can then be utilized in various applications. The chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms of the ethylenediamine tetraacetic acid triethyl ester molecule, forming a stable ring structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethylenediamine tetraacetic acid triethyl ester is unique due to its ester groups, which enhance its solubility in organic solvents and modify its chelating properties. This makes it suitable for specific applications where the parent compound, ethylenediamine tetraacetic acid, may not be as effective .

Properties

Molecular Formula

C16H28N2O8

Molecular Weight

376.40 g/mol

IUPAC Name

2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid

InChI

InChI=1S/C16H28N2O8/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3/h4-12H2,1-3H3,(H,19,20)

InChI Key

REINYWRAXSPVIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)O

Origin of Product

United States

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